

# understanding the novelty of UCCF-853

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UCCF-853 |           |
| Cat. No.:            | B1682683 | Get Quote |

An In-depth Technical Guide to the Core Novelty of Fenebrutinib (GDC-0853)

### Introduction

Fenebrutinib (formerly GDC-0853) is a potent, highly selective, and orally available small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] A non-receptor tyrosine kinase of the Tec family, BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a crucial role in the activation and survival of B-cells and myeloid cells.[3] Consequently, BTK has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases. Fenebrutinib is under clinical investigation for a range of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and chronic spontaneous urticaria.[4]

The core novelty of fenebrutinib lies in its non-covalent and reversible mode of inhibition. This distinguishes it from first-generation BTK inhibitors, such as ibrutinib, which bind covalently and irreversibly to a cysteine residue (Cys481) in the active site of BTK.[5] The primary advantage of this non-covalent mechanism is its ability to inhibit BTK regardless of the Cys481 status, thereby overcoming a key mechanism of acquired resistance seen with covalent inhibitors where mutations at this site (e.g., C481S) abrogate drug efficacy.[5] Preclinical models have demonstrated fenebrutinib's activity against both wild-type and C481S-mutant BTK.[5]

### **Mechanism of Action and Signaling Pathway**

Fenebrutinib exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] In B-cells, antigen binding to the BCR initiates a signaling cascade involving the phosphorylation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including







phospholipase C gamma 2 (PLCγ2), which leads to the activation of protein kinase C (PKC) and subsequent calcium mobilization. This cascade ultimately results in the activation of transcription factors such as NF-κB, promoting B-cell proliferation, differentiation, and survival. [2]

Fenebrutinib binds to the active site of BTK, preventing its autophosphorylation and subsequent activation of downstream signaling molecules like PLCy2, AKT, and ERK.[2] This blockade of the BCR signaling pathway effectively inhibits B-cell activation.[1][6] A similar inhibitory effect is observed in myeloid cells, where fenebrutinib blocks Fcy receptor (FcyR) signaling.[4]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]



- 4. pubs.acs.org [pubs.acs.org]
- 5. First-in-human phase 1 study of the BTK inhibitor GDC-0853 in relapsed or refractory Bcell NHL and CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- To cite this document: BenchChem. [understanding the novelty of UCCF-853]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682683#understanding-the-novelty-of-uccf-853]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com